molecular formula C11H13ClFNO2 B6196627 methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride CAS No. 2680534-93-2

methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Cat. No.: B6196627
CAS No.: 2680534-93-2
M. Wt: 245.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluorine atom, an amino group, and a carboxylate ester group on the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the indene ring system: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: This step involves the selective fluorination of the indene ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and appropriate catalysts.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized indene derivatives.

Mechanism of Action

The mechanism of action of methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Methyl 1-amino-6-chloro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    Methyl 1-amino-6-bromo-2,3-dihydro-1H-indene-4-carboxylate hydrochloride:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

CAS No.

2680534-93-2

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.